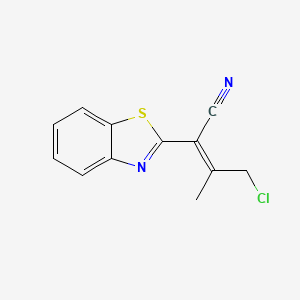

![molecular formula C19H18FN3O4S B2684461 2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 573938-97-3](/img/structure/B2684461.png)

2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

Descripción general

Descripción

The compound is a complex organic molecule. It contains a benzothiazolone group, which is a type of heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds related to 2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one have shown promising antimicrobial activity. For instance, synthesized fluorinated benzothiazolo imidazole compounds demonstrated significant anti-microbial effects, highlighting the potential for such compounds in treating microbial infections (Sathe et al., 2011). Further, novel benzimidazole, benzoxazole, and benzothiazole derivatives were prepared and exhibited excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains, underscoring the versatility of these compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antitumor Activity

The antitumor potential of related compounds has also been extensively studied. Fluorinated 2-(4-aminophenyl)benzothiazoles were found to be potently cytotoxic in vitro against sensitive human breast cancer cell lines, highlighting their potential in cancer therapy (Hutchinson et al., 2001). Furthermore, water-soluble prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles were synthesized, addressing formulation and bioavailability issues and showing promising pharmaceutical properties for parenteral administration in clinical settings (Hutchinson et al., 2002).

Sensing and Detection Applications

Compounds with a benzothiazole core have been utilized in the development of fluorescent sensors for detecting toxic chemicals such as oxalyl chloride and phosgene. A particular study designed a fluorescent sensor that operates in a “turn-on” mode for the selective detection of these chemicals, highlighting the utility of benzothiazole derivatives in environmental and safety monitoring applications (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with a piperazine moiety, like “2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one”, often interact with various neurotransmitter receptors in the nervous system, particularly serotonin and dopamine receptors .

Mode of Action

The interaction of “this compound” with its targets could lead to changes in the activity of these receptors, potentially altering neurotransmission and leading to various physiological effects .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets and their roles in cellular signaling. It could potentially influence pathways related to neurotransmission, given its structural features .

Result of Action

The molecular and cellular effects of “this compound” would be determined by its mode of action and the specific biochemical pathways it affects .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a piperazine derivative . Piperazine derivatives have been shown to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is suggested that this compound may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that this compound may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is suggested that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c20-15-6-2-3-7-16(15)21-9-11-22(12-10-21)18(24)13-23-19(25)14-5-1-4-8-17(14)28(23,26)27/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLPGYGJSIWNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2684384.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2684387.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)

![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)

![4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2684395.png)

![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)